

An In Vivo Comparative Analysis of (-)-6-Aminocarbovir and Other Carbovir Prodrugs

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Compound of Interest

Compound Name: (-)-6-Aminocarbovir

Cat. No.: B1669710

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Carbovir, a carbocyclic nucleoside analog, demonstrates potent in vitro activity against the human immunodeficiency virus (HIV). However, its clinical utility is hampered by poor oral bioavailability. To address this limitation, various prodrug strategies have been explored, aiming to enhance its pharmacokinetic profile. This guide provides an objective in vivo comparison of **(-)-6-Aminocarbovir**, a promising carbovir prodrug, with its parent drug and contextualizes its performance with data from other related nucleoside reverse transcriptase inhibitors. The information presented herein is supported by experimental data from preclinical studies.

Comparative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of **(-)-6-Aminocarbovir** and Carbovir following intravenous and oral administration in Sprague-Dawley rats. This data provides a clear comparison of the prodrug's ability to deliver the active compound, Carbovir.

Table 1: Pharmacokinetic Parameters Following Intravenous Administration

| Parameter | (-)-6-Aminocarbovir (20 mg/kg) | (-)-Carbovir (20 mg/kg) |
|--------------------------------------|---------------------------------------|--------------------------------------|
| Elimination Half-Life ($t_{1/2}$) | 11.3 ± 3.3 min ^[1] | 21.4 ± 4.37 min ^[2] |
| Total Body Clearance | 115.7 ± 32.6 mL/min/kg ^[1] | 55.2 ± 13.8 mL/min/kg ^[2] |
| Volume of Distribution (Vd) | Not Reported | 1123 ± 250 mL/kg ^[2] |
| Fraction Excreted Unchanged in Urine | 0.28 ± 0.06 ^[1] | Not Reported |
| Fraction Metabolized to (-)-Carbovir | 0.48 ± 0.14 ^[1] | Not Applicable |

Table 2: Pharmacokinetic Parameters Following Oral Administration

| Parameter | (-)-6-Aminocarbovir (40 mg/kg) | (-)-Carbovir (60 mg/kg) |
|--|--|--|
| Bioavailability of (-)-Carbovir | 46.2 ± 9.9% ^[1] | ~10.1 ± 3.5% ^[2] |
| Maximum Concentration (C _{max}) of (-)-Carbovir | 1.65 ± 0.7 µg/mL ^[1] | 1.00 µg/mL (at 60 mg/kg dose) ^[1] |
| Time to Maximum Concentration (T _{max}) of (-)-6-Aminocarbovir | 0.39 hr (at 60 mg/kg dose) ^[3] | Not Applicable |
| Oral Bioavailability of (-)-6-Aminocarbovir | 46% (plasma AUC comparison) ^[3] | Not Applicable |

Experimental Protocols

The data presented in this guide is derived from in vivo studies conducted in male Sprague-Dawley rats. The following methodologies were employed in the key experiments:

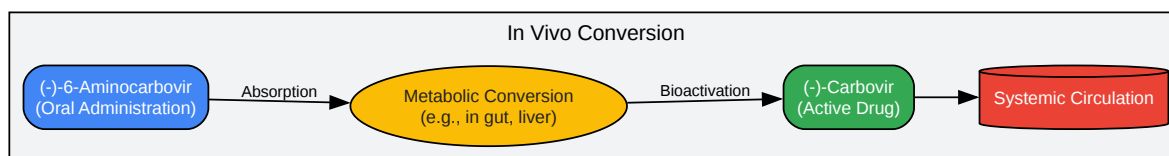
Pharmacokinetic Study of (-)-6-Aminocarbovir and (-)-Carbovir^{[1][2]}

- Animal Model: Male Sprague-Dawley rats were used for the pharmacokinetic evaluations.

- Study Design: A randomized, three-way crossover design was implemented for the comparative study of **(-)-6-Aminocarbvir**.
- Drug Administration:
 - Intravenous (IV) Infusion: A 20 mg/kg dose of **(-)-6-Aminocarbvir** or (-)-Carbovir was administered.
 - Oral Gavage: A 40 mg/kg oral dose of **(-)-6-Aminocarbvir** or a 60 mg/kg oral dose of (-)-Carbovir was administered.
- Sample Collection:
 - Blood samples were collected over a period of 480 minutes.
 - Urine samples were collected for up to 48 hours.
- Analytical Method: The concentrations of the compounds in the collected samples were analyzed using reversed-phase high-pressure liquid chromatography (HPLC).
- Washout Period: A 2- to 3-day washout period was observed between treatments in the crossover study.

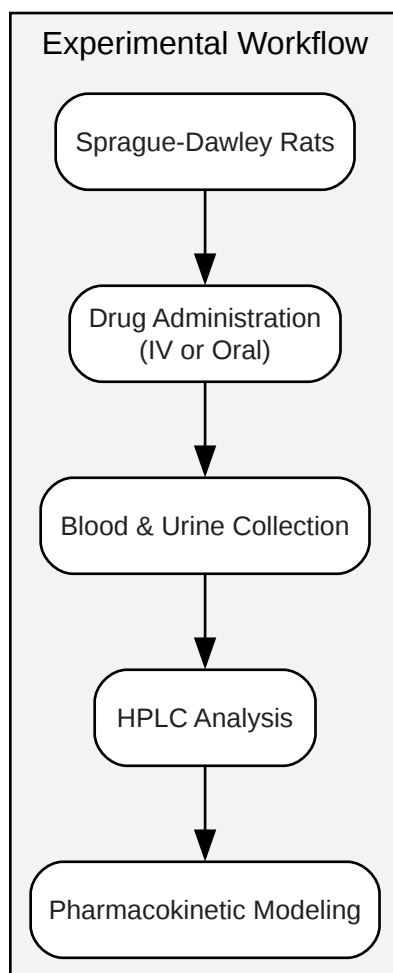
Visualizing the Prodrug Strategy

The following diagrams illustrate the metabolic conversion of the prodrug and the experimental workflow.



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Caption: Metabolic activation of **(-)-6-Aminocarbvir** to (-)-Carbovir.



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